molecular formula C24H23FN2O6S B2522313 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one CAS No. 1208820-20-5

2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one

Cat. No.: B2522313
CAS No.: 1208820-20-5
M. Wt: 486.51
InChI Key: CJTNFAUDZKUIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H23FN2O6S and its molecular weight is 486.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Molecular Properties

Research on similar compounds, such as "4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate," highlights the structural characteristics and molecular interactions of chromene and sulfonate derivatives. The detailed analysis of planarity, dihedral angles, and hydrogen bonding patterns in these molecules contributes to understanding their stability, reactivity, and potential for forming complexes with biological targets (S. Sinha et al., 2012).

2. Antimicrobial Applications

Compounds bearing a sulfonamide moiety, similar to the one in the query compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel heterocyclic compounds incorporating sulfamoyl groups have shown promising antimicrobial activities. Such studies suggest the potential of the query compound for development as an antimicrobial agent, given the structural similarities and the presence of bioactive moieties (E. Darwish et al., 2014).

3. Anticonvulsant Activity

The synthesis and pharmacological evaluation of similar compounds, such as "8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives," have been conducted to explore their anticonvulsant properties. This research indicates the potential use of spirocyclic and sulfonamide-containing compounds in the development of new anticonvulsant drugs. The structural features and pharmacological activities explored could provide a basis for further investigation into the query compound's potential anticonvulsant effects (M. Madaiah et al., 2012).

4. Proton Exchange Membranes

Research on sulfonated poly(arylene ether sulfone)s, which share structural features with the sulfonate part of the query compound, demonstrates their application as proton exchange membranes in fuel cells. These materials' synthesis, characterization, and evaluation for fuel cell applications suggest the potential utility of similarly structured compounds in energy-related applications, focusing on their ionic conductivity and thermal stability (D. Kim et al., 2008).

Properties

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O6S/c1-16-14-17(6-7-19(16)25)34(30,31)27-12-13-32-24(27)8-10-26(11-9-24)23(29)22-15-20(28)18-4-2-3-5-21(18)33-22/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTNFAUDZKUIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.